9-Chloro Substitution on the Tetrahydrobenzo[e][1,4]diazepine Scaffold: Lipophilicity and Membrane Permeability Implications
The 9-chloro substitution alters the lipophilicity of the tetrahydrobenzo[e][1,4]diazepine scaffold relative to the unsubstituted parent. The 9-chloro derivative (CAS 886365-62-4) has a calculated XLogP of 1.7, whereas the unsubstituted 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is expected to have a lower logP (estimated ~1.0–1.2) based on the removal of the hydrophobic chlorine atom [1]. This increase in lipophilicity of approximately 0.5–0.7 logP units can impact membrane permeability and CNS penetration potential—a critical consideration for CNS-targeted drug discovery programs [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | Unsubstituted 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: XLogP estimated ~1.0–1.2 (not directly reported for comparator) |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 |
| Conditions | Calculated XLogP3-AA algorithm values; not experimentally determined |
Why This Matters
Lipophilicity directly influences passive membrane permeability and blood-brain barrier penetration; the 0.5–0.7 logP increase may be the difference between a CNS-penetrant and peripherally restricted compound in lead optimization.
- [1] 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886365-62-4) Property Data. Molaid, accessed 2026. View Source
- [2] Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry 2015, 90, 666-678. View Source
